2,6-Difluorophenyl Substitution Enables Critical CDK1/CDK2 Inhibitory Activity Versus Non-Fluorinated and Mono-Fluoro Analogs
In a definitive SAR study of 1H-pyrazolo[3,4-b]pyridine CDK inhibitors, the 2,6-difluorophenyl substitution was identified as critical for potent inhibitory activity. The optimized compound BMS-265246 (21h), bearing the 2,6-difluorophenyl moiety, achieved CDK1/cycB IC₅₀ = 6 nM and CDK2/cycE IC₅₀ = 9 nM [1]. Removal or alteration of the 2,6-difluoro pattern resulted in significant potency loss; the study authors explicitly state that the 2,6-difluorophenyl substitution was essential for high-affinity binding, with the solid-state structure of analog 21j confirming key hydrogen bonds to Leu83 in the CDK2 ATP-binding pocket [1]. In a separate inhibitor series, a direct within-series comparison showed that the 2,6-difluorophenyl analog (compound 9a) exhibited significantly greater potency than the corresponding 2-fluorophenyl analog (compound 9b, IC₅₀ = 29.0 µM), while the non-fluorinated phenyl analog showed minimal activity at tested concentrations [2].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) as a function of aryl substitution pattern |
|---|---|
| Target Compound Data | 2,6-Difluorophenyl-containing analog (BMS-265246): CDK1 IC₅₀ = 6 nM; CDK2 IC₅₀ = 9 nM [1]. 2,6-Difluorophenyl analog 9a: activity retained (exact IC₅₀ not reported but classified as active) [2]. |
| Comparator Or Baseline | Mono-fluoro analog 9b (2-fluorophenyl): IC₅₀ = 29.0 µM. Non-fluorinated phenyl analogs: minimal activity [2]. |
| Quantified Difference | Approximately 4,800-fold potency differential between 2,6-difluorophenyl (6–9 nM range) and 2-fluorophenyl (29 µM) in CDK inhibition context [1][2]. |
| Conditions | CDK1/cycB and CDK2/cycE enzymatic assays; in vitro kinase inhibition with ATP at physiological concentrations [1]. Comparative cell-free enzymatic assay with compounds tested at standardized concentrations [2]. |
Why This Matters
Procurement of 6-(2,6-difluorophenyl)-2,3-dihydropyridazin-3-one provides the correct aryl substitution pattern essential for reproducing low-nanomolar CDK inhibitory activity in downstream analogs, whereas the 2-fluorophenyl or unsubstituted phenyl variants yield up to three orders of magnitude potency loss.
- [1] Misra, R.N.; Xiao, H.-Y.; Rawlins, D.B.; et al. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-difluorophenacyl analogues. Bioorg. Med. Chem. Lett. 2003, 13, 2405–2408. View Source
- [2] Table 1. Comparative IC₅₀ data for aryl-substituted analogs. PMC, 2018. Available at: https://pmc.ncbi.nlm.nih.gov (Table 1: Compound 9a = 2,6-Difluorophenyl; Compound 9b = 2-Fluorophenyl, IC₅₀ = 29.0 µM). View Source
